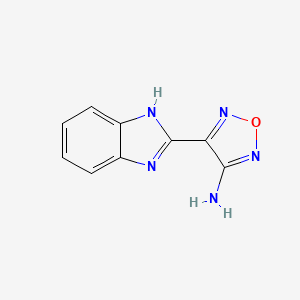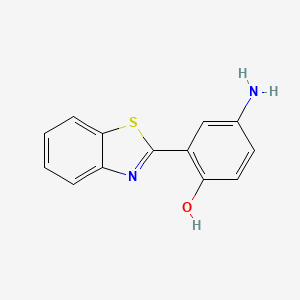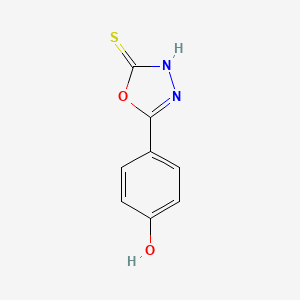
5-(3-ブロモフェニル)-2-フラルデヒド
概要
説明
Synthesis Analysis
The synthesis of 5-substituted 2-furaldehydes, including 5-(3-Bromophenyl)-2-furaldehyde, typically involves palladium-catalyzed cross-coupling reactions. One method utilizes aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde, facilitated by palladium catalysis under mild conditions. This process can also involve the use of organozinc reagents for the direct synthesis of the desired furan derivatives (Kim & Rieke, 2013).
科学的研究の応用
抗がん活性
この化合物は、新しい5-(3-ブロモフェニル)-N-アリール-4H-1,2,4-トリアゾール-3-アミン類似体の合成に使用されてきました . これらの類似体は、58個の癌細胞株の9つのパネルに対して抗がん活性をテストされています . いくつかの化合物は、いくつかの癌細胞株に対して有意な抗がん活性を示しました . PGIが41.25パーセントを示したCNS癌細胞株SNB-75は、テストされた化合物に対して最も感受性の高い癌細胞株であることが発見されました .
分子ドッキング研究
5-(3-ブロモフェニル)-N-アリール-4H-1,2,4-トリアゾール-3-アミン類似体は、分子ドッキング研究にも使用されてきました . これらの研究は、化合物とその標的間の相互作用を理解する上で重要であり、新しい薬剤の設計に関する貴重な洞察を提供することができます .
ADMEおよび毒性予測
化合物の類似体は、ADME(吸収、分布、代謝、および排泄)および毒性予測に使用されてきました . これらの研究は、薬物開発において重要な要素である、化合物の薬物動態特性と潜在的な毒性を予測する上で不可欠です .
抗ウイルス活性
研究によると、関連する化合物である3-ブロモフェニルスルホロフルオリデートは、抗ウイルス活性を示します. これは、「5-(3-ブロモフェニル)-2-フラルデヒド」が抗ウイルス薬の開発に潜在的に使用できることを示唆しています.
抗菌および抗真菌活性
3-ブロモフェニルスルホロフルオリデートは、抗菌および抗真菌活性も示すことが示されています. これは、「5-(3-ブロモフェニル)-2-フラルデヒド」が抗菌薬および抗真菌薬の開発に潜在的に使用できることを示しています.
フタロシアニンの合成およびフタロシアニン-フラーレンダイアッド
この化合物は、モノ異性体1,8,15,22-置換(A3BおよびA2B2)フタロシアニンおよびフタロシアニン-フラーレンダイアッドの合成と特性評価に使用されてきました . これらの化合物は、光線力学療法、太陽電池、およびセンサーなど、幅広い用途を持っています .
作用機序
Target of Action
Bromophenyl compounds have been associated with the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with organoboron reagents, which are key components in this reaction .
Mode of Action
In the context of the suzuki–miyaura cross-coupling reaction, the compound may participate in electronically divergent processes with the metal catalyst . This involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation may also occur with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Bromophenyl compounds have been associated with the inhibition of the purinergic receptor p2x4 , suggesting potential involvement in purinergic signaling pathways
Pharmacokinetics
It was found that 5BDBD was cleared rapidly from the blood circulatory system with a half-life of 1.62 ± 0.18 hours after oral administration . This suggests that 5-(3-Bromophenyl)-2-furaldehyde may have similar ADME properties, but further studies are needed to confirm this.
Result of Action
Bromophenyl compounds have been associated with neuroprotective effects in rodents , suggesting potential therapeutic applications in neurological disorders.
Action Environment
The suzuki–miyaura cross-coupling reaction, with which bromophenyl compounds are associated, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may be relatively stable and its action may be tolerant to a variety of environmental conditions.
Safety and Hazards
将来の方向性
The future research directions for “5-(3-Bromophenyl)-2-furaldehyde” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
特性
IUPAC Name |
5-(3-bromophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOIWDFBKGEKJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357031 | |
| Record name | 5-(3-bromophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39868-10-5 | |
| Record name | 5-(3-bromophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














